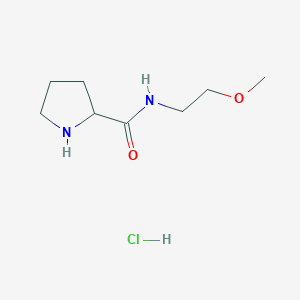

N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride

Übersicht

Beschreibung

N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O2 and its molecular weight is 208.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis Applications : This compound has been used in the enantioselective synthesis of complex molecules. For example, it was utilized in the synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, demonstrating its utility in producing stereochemically complex structures (Calvez, Chiaroni, & Langlois, 1998).

Biotransformation in Organic Synthesis : The compound has been applied in biotransformations, specifically in the hydrolysis of pyrrolidine-2,5-dicarboxamides. This process, catalyzed by an amidase from Rhodococcus erythropolis, highlights the potential of this compound in organic synthesis, particularly in the preparation of aza-nucleoside analogues and druglike compounds (Chen et al., 2012).

Synthesis and Antimicrobial Activity : This compound has been investigated for its role in the synthesis of novel antimicrobial agents. For instance, its derivatives demonstrated significant activity against various bacterial and fungal strains, comparing favorably with standard drugs (Zhuravel et al., 2005).

Preparation of Radiopharmaceuticals : It has been utilized in the synthesis of radiopharmaceuticals, such as the preparation of (S)-123I-IBZM, a precursor for a dopamine receptor imaging agent. This highlights its potential in medical diagnostics and research (Bobeldijk et al., 1990).

Drug Development and Molecular Design : The compound has also found applications in drug development. For example, its role in the discovery of new antiarrhythmic agents and inhibitors for kinase superfamily shows its versatility in medicinal chemistry (Hankovszky et al., 1986); (Schroeder et al., 2009).

Wirkmechanismus

Target of Action

It’s structurally related to metoclopramide , which is a dopamine D2 antagonist used in the treatment of gastroesophageal reflux disease and to stimulate gastric emptying .

Mode of Action

Metoclopramide, a structurally related compound, enhances the release of acetylcholine, causing increased lower esophageal sphincter (les) and gastric tone, accelerating gastric emptying and transit through the gut .

Biochemical Pathways

Metoclopramide, a structurally related compound, is known to affect the dopaminergic pathways by antagonizing the dopamine d2 receptors .

Pharmacokinetics

A related compound, a galnac3-conjugated 2’-(2-methoxyethyl)-d-ribose (2’-moe) antisense oligonucleotide (aso), has been studied and found to have a 10-fold improvement in potency in mice and up to a 30-fold potency improvement in humans, resulting in overall lower effective dose and exposure levels .

Result of Action

Metoclopramide, a structurally related compound, is known to stimulate gastric emptying and transit through the gut .

Biochemische Analyse

Biochemical Properties

N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetyl-CoA synthetase 2 (ACSS2), which is involved in the conversion of acetate to acetyl-CoA . This interaction is crucial for regulating acetylation processes, including histone and transcription factor acetylation, which are essential for gene expression and cellular metabolism.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the oxidative burst in plant cells by interacting with NADPH oxidase, leading to the production of reactive oxygen species (ROS) . This interaction plays a pivotal role in plant defense responses and cellular signaling.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been demonstrated to inhibit the activity of ACSS2, thereby reducing the uptake of acetic acid into lipids and histones . This inhibition affects various metabolic pathways and cellular functions, highlighting its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard conditions, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that the compound maintains its activity over extended periods, making it suitable for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at low doses, the compound exhibits minimal toxicity and adverse effects . At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage. These findings underscore the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ACSS2, which plays a crucial role in the tricarboxylic acid cycle and oxidative phosphorylation . These interactions affect metabolic flux and metabolite levels, influencing overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound has been shown to be distributed broadly across tissues, with significant accumulation in the kidneys . This distribution pattern is essential for understanding its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize predominantly in the plasma membrane, where it interacts with NADPH oxidase to regulate ROS production . This localization is crucial for its role in cellular signaling and defense responses.

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-12-6-5-10-8(11)7-3-2-4-9-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWKGBWLJFKWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

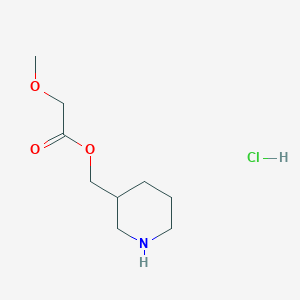

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

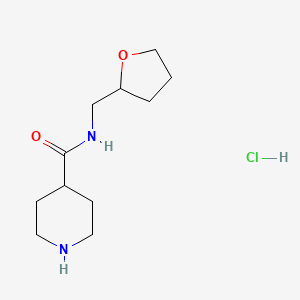

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440749.png)

![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)